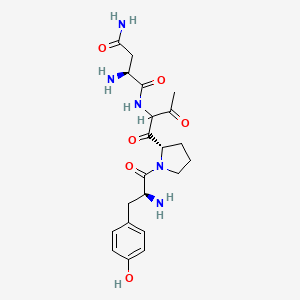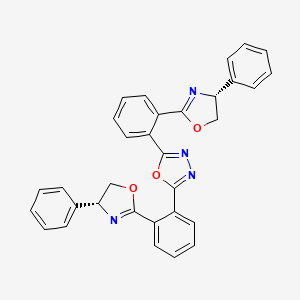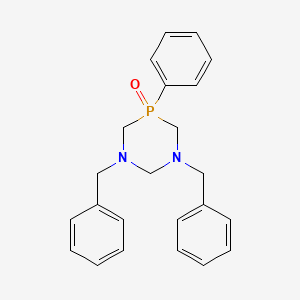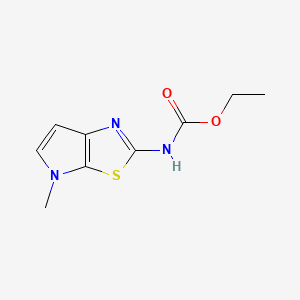
Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate is a heterocyclic compound that contains a pyrrole ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate typically involves the annulation of the pyrrole ring to the thiazole ring. One common method involves the reaction of 4-methylpyrrole-2-carboxylic acid with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
化学反应分析
Types of Reactions
Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学研究应用
Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly as a topoisomerase II alpha inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it may inhibit topoisomerase II alpha, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and cell cycle arrest, ultimately inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds also contain a fused thiazole ring and exhibit similar biological activities.
Pyrazolo[4,3-d]thiazoles: Another class of compounds with a fused thiazole ring, known for their anticancer and antimicrobial properties.
Thiazofurin: A thiazole-containing compound with antineoplastic activity.
Uniqueness
Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrrole and thiazole ring makes it a versatile scaffold for drug development .
属性
CAS 编号 |
72083-53-5 |
|---|---|
分子式 |
C9H11N3O2S |
分子量 |
225.27 g/mol |
IUPAC 名称 |
ethyl N-(4-methylpyrrolo[3,2-d][1,3]thiazol-2-yl)carbamate |
InChI |
InChI=1S/C9H11N3O2S/c1-3-14-9(13)11-8-10-6-4-5-12(2)7(6)15-8/h4-5H,3H2,1-2H3,(H,10,11,13) |
InChI 键 |
LSQDBHRMANDFSV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=NC2=C(S1)N(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
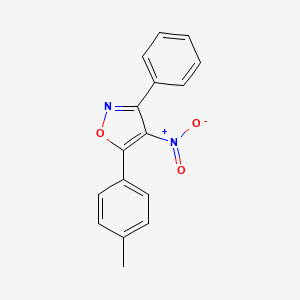
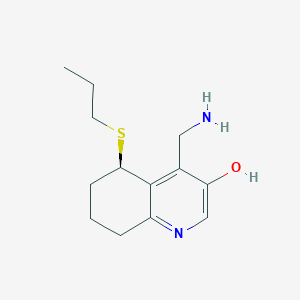
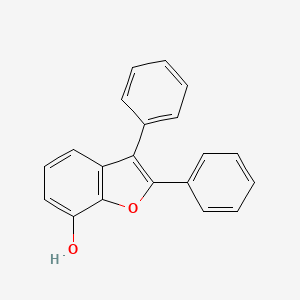
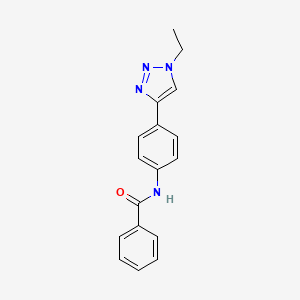
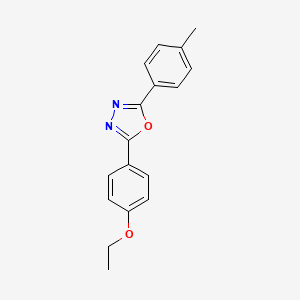
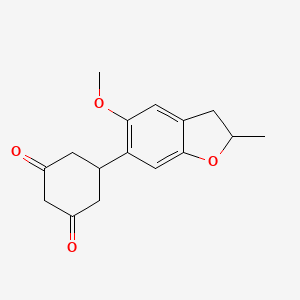
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)

![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
